Zeteletinib
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zeteletinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of the quinoline and pyridine rings, followed by the introduction of the oxazole moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the intermediates to form the complete this compound molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zeteletinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Zeteletinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of RET inhibitors and their interactions with other molecules.
Biology: this compound is employed in cellular assays to investigate its effects on cancer cell lines and its potential to inhibit tumor growth.
Medicine: The compound is being evaluated in clinical trials for its efficacy in treating cancers with RET gene alterations. It has shown promising results in reducing tumor size and improving patient outcomes.
Industry: This compound is being explored for its potential use in the development of new anticancer therapies and as a lead compound for further drug development
Mechanism of Action
Zeteletinib exerts its effects by selectively inhibiting the RET kinase. RET is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. By binding to the ATP-binding site of RET, this compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Enbezotinib
- Pralsetinib
- Rebecsinib
- Resigratinib
- Selpercatinib
Uniqueness of Zeteletinib
Compared to other RET inhibitors, this compound exhibits higher selectivity and potency against RET and its mutations, such as M918T and V804L/M. This selectivity reduces off-target effects and improves its therapeutic profile. Additionally, this compound has shown efficacy in overcoming resistance mechanisms that limit the effectiveness of other RET inhibitors .
Properties
IUPAC Name |
2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQINCWMXQEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216753-97-6 | |
Record name | Zeteletinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216753976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZETELETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP0P7SHM0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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